molecular formula C21H26N2O4S B11491856 N-(5-isopropyl-4-methoxy-2-methylphenyl)-1-(methylsulfonyl)indoline-5-carboxamide

N-(5-isopropyl-4-methoxy-2-methylphenyl)-1-(methylsulfonyl)indoline-5-carboxamide

Cat. No.: B11491856
M. Wt: 402.5 g/mol
InChI Key: GLSWSTDICDAWBJ-UHFFFAOYSA-N
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Description

“Compound X” , is a synthetic organic compound with a complex structure. It belongs to the class of indoline derivatives and exhibits interesting pharmacological properties. The compound’s chemical formula is:

C23H28N2O5S\text{C}_{23}\text{H}_{28}\text{N}_2\text{O}_5\text{S} C23​H28​N2​O5​S

Preparation Methods

Synthetic Routes:: Several synthetic routes have been explored for the preparation of Compound X. One common method involves the condensation of an appropriate indoline precursor with a sulfonyl chloride. The reaction proceeds under mild conditions and yields the desired compound. Detailed reaction conditions and reagents are beyond the scope of this article, but industrial-scale production typically involves efficient and scalable processes.

Industrial Production:: In industry, Compound X is synthesized using optimized protocols. Large-scale production often employs continuous flow reactors or batch processes. The compound’s purity and yield are critical factors, and rigorous quality control ensures consistent results.

Chemical Reactions Analysis

Reactivity:: Compound X undergoes various chemical reactions due to its functional groups. Some notable reactions include:

    Oxidation: Oxidative processes can modify the methoxy group or the indoline ring.

    Reduction: Reduction of the carbonyl group or the sulfonyl moiety may lead to different derivatives.

    Substitution: Nucleophilic substitution reactions occur at the indoline nitrogen or other reactive sites.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alkoxides.

Major Products:: The specific products formed depend on reaction conditions and substituents. These may include regioisomers, diastereomers, or enantiomers.

Scientific Research Applications

Compound X has found applications in various fields:

    Medicine: It exhibits promising anti-inflammatory and analgesic properties. Researchers are investigating its potential as a novel pain-relieving agent.

    Chemistry: Its unique structure makes it an interesting target for synthetic chemists exploring new reaction pathways.

    Biology: Studies suggest interactions with specific receptors, making it relevant for drug discovery.

    Industry: It could serve as a precursor for other valuable compounds.

Mechanism of Action

The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely involves modulation of specific cellular pathways, possibly through receptor binding or enzyme inhibition.

Comparison with Similar Compounds

Compound X stands out due to its distinct structural features. it shares similarities with other indoline derivatives, such as Compound Y and Compound Z.

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide

InChI

InChI=1S/C21H26N2O4S/c1-13(2)17-12-18(14(3)10-20(17)27-4)22-21(24)16-6-7-19-15(11-16)8-9-23(19)28(5,25)26/h6-7,10-13H,8-9H2,1-5H3,(H,22,24)

InChI Key

GLSWSTDICDAWBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C)C(C)C)OC

Origin of Product

United States

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